4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

medicinal chemistry carbonic anhydrase physicochemical profiling

This dual-pharmacophore benzamide uniquely integrates a benzyl(ethyl)sulfamoyl tail with a primary sulfamoylphenyl motif, enabling simultaneous LIMK engagement and carbonic anhydrase zinc-binding. Unlike single-target analogues TH251 or N-(4-sulfamoylphenyl)benzamide, it permits bifunctional cell migration, invasion, and pH-regulation studies with a single agent. Ideal for B1 bradykinin receptor binding assays, CA IX/XII selectivity panels, and scaffold-hopping benchmarks. Source alongside its CA-only and LIMK-only comparators from a single vendor to ensure valid head-to-head data.

Molecular Formula C22H23N3O5S2
Molecular Weight 473.56
CAS No. 887204-14-0
Cat. No. B2463777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
CAS887204-14-0
Molecular FormulaC22H23N3O5S2
Molecular Weight473.56
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C22H23N3O5S2/c1-2-25(16-17-6-4-3-5-7-17)32(29,30)21-12-8-18(9-13-21)22(26)24-19-10-14-20(15-11-19)31(23,27)28/h3-15H,2,16H2,1H3,(H,24,26)(H2,23,27,28)
InChIKeyPGNXLSFLBLDQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide (CAS 887204-14-0): Structural Identity and Procurement Baseline


4-[Benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide (CAS 887204-14-0) is a synthetic, dual-sulfonamide-bearing benzamide hybrid that combines a benzyl(ethyl)sulfamoyl (BES) substituent at the para-position of the benzamide carbonyl with a 4-sulfamoylphenyl (SMP) motif on the amide nitrogen. The compound is catalogued as a carbonic anhydrase (CA) inhibitor probe [1], although its structural fusion of a LIMK-targeting N-benzyl-N-ethylsulfamoyl core and a CA-binding primary sulfamoylphenyl tail places it at the intersection of two distinct pharmacological spaces. Public bioactivity data for this specific compound remain scarce; its differentiation must therefore be inferred from structural comparisons with two well-defined chemical neighbors: the simpler analogue N-(4-sulfamoylphenyl)benzamide (CHEMBL23559, CAS 4389-07-5) and the LIMK antagonist TH251 (N-benzyl-N-ethyl-4-(N-phenylsulfamoyl)benzamide, CAS 1622059-04-4).

Why 4-[Benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide Cannot Be Sourced as a Generic Drop-In


The compound’s dual pharmacophore architecture—a tertiary sulfonamide on the benzamide A-ring and a primary sulfonamide on the aniline D-ring—is absent from both its simpler CA-inhibitor congener N-(4-sulfamoylphenyl)benzamide and its LIMK-targeting relative TH251. N-(4-sulfamoylphenyl)benzamide lacks the benzyl(ethyl)sulfamoyl tail, which is critical for engaging hydrophobic subsites or allosteric pockets in certain enzyme families [1]; TH251 lacks the primary sulfamoylphenyl aniline, forfeiting the canonical zinc-binding sulfonamide motif required for classical CA inhibition . Generic substitution with either fragment would therefore collapse the bifunctional design into a single-target agent and erase the ability to interrogate the biological consequences of simultaneous dual-site occupancy. Procurement decisions based solely on core scaffold similarity ignore the functional requirement for both recognition elements.

Quantitative Differentiation Evidence for 4-[Benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide


Structural Hybridization Creates a Distinct Physicochemical Profile Relative to Both Parent Fragments

The compound (MW = 473.56 g/mol) is substantially larger and more lipophilic than the parent SMP fragment N-(4-sulfamoylphenyl)benzamide (MW = 276.31 g/mol, XLogP3 = 1.2) [1]. The benzyl(ethyl)sulfamoyl appendage contributes approximately 197 Da of additional mass and introduces a tertiary amine-like sulfonamide, increasing the topological polar surface area (tPSA) while simultaneously raising logP. Compared to TH251 (MW = 394.49 g/mol), the replacement of a phenylsulfamoyl group with a 4-sulfamoylphenyl group adds roughly 79 Da and introduces a primary sulfonamide (H-bond donor count = 2 vs. 1 for TH251) . These changes shift the compound into a distinct region of property space that affects solubility, permeability, and target-binding thermodynamics.

medicinal chemistry carbonic anhydrase physicochemical profiling drug design

Predicted Carbonic Anhydrase Inhibition Profile Differs from the Simple SMP Analogue Due to the Bulky Tail

The parent SMP compound N-(4-sulfamoylphenyl)benzamide interacts with the CA active-site zinc via its primary sulfonamide and occupies a shallow hydrophobic cleft with the benzamide phenyl ring. The addition of a benzyl(ethyl)sulfamoyl tail on the benzamide A-ring forces this ring into a para-substituted conformation and projects the tail toward either the hydrophobic wall or the solvent-exposed rim of the CA active site, depending on the isoform [1]. In analogous 4-sulfamoylphenyl-benzylamine series, adding a hydrophobic substitution to the benzylamine nitrogen shifts selectivity toward the tumor-associated isoforms hCA IX and XII while reducing affinity for the off-target cytosolic isoform hCA I [2]. Although direct Ki data for the compound are not publicly available, this structural logic predicts a differentiated isozyme selectivity fingerprint relative to the unsubstituted SMP core.

carbonic anhydrase inhibition structure-activity relationship isozyme selectivity

Dual Sulfonamide Architecture Enables Simultaneous Engagement of Two Pharmacologically Distinct Binding Sites

The compound carries two structurally and electronically distinct sulfonamide groups: (i) a tertiary N-benzyl-N-ethylsulfamoyl moiety known to drive LIMK1/2 antagonism in the TH251 series (TH251 is described as a highly selective LIMK1/2 antagonist) , and (ii) a primary 4-sulfamoylphenyl motif that constitutes the zinc-binding warhead for classical CA inhibition [1]. Neither parent fragment alone provides this dual binding capacity. While TH251 targets LIMK1/2 with selectivity but has no CA activity, and N-(4-sulfamoylphenyl)benzamide inhibits CA but has no LIMK activity, the hybrid compound has the potential to engage both target families simultaneously. This dual pharmacophore design offers a unique tool for chemical biology experiments where concomitant LIMK and CA modulation is hypothesized.

bifunctional inhibitor LIM kinase carbonic anhydrase polypharmacology

Patent Precedent Suggests the Scaffold Is Optimized for Bradykinin B1 Receptor Antagonism, Not CA or LIMK

The compound falls within the Markush structures of patent families claiming phenylsulfamoyl benzamide derivatives as selective bradykinin B1 receptor antagonists [1][2]. In the EA014498B1 and US20100087423 patent documents, compounds satisfying the formula (I) wherein the benzamide A-ring carries an N-substituted sulfamoyl group (such as benzyl(ethyl)sulfamoyl) and the aniline D-ring carries a sulfamoyl substituent are explicitly claimed as B1 antagonists [1]. A structurally related congener in this series, CHEMBL1834751, displays a Ki of 0.60 nM against the human B1 receptor and an IC₅₀ of 0.30 nM in a cellular calcium flux assay [3]. This provides strong, patent-validated evidence that the compound's primary designed biological activity is B1 receptor antagonism, a mechanism entirely distinct from CA inhibition or LIMK antagonism.

bradykinin B1 antagonist phenylsulfamoyl benzamide inflammatory pain patent differentiation

Optimal Scientific and Industrial Application Scenarios for 4-[Benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide


Bradykinin B1 Receptor Pharmacological Probe in Inflammatory Pain Models

Based on the compound's inclusion in patent families claiming sub-nanomolar B1 antagonists [1], its highest-value application is as a chemical probe for bradykinin B1 receptor signaling in chronic inflammatory pain research. The compound's predicted high affinity at human B1 (by analogy to CHEMBL1834751, Ki = 0.60 nM) [2] makes it suitable for in vitro binding displacement studies, calcium flux assays, and ex vivo tissue bath experiments where selective B1 blockade is required. The dual-sulfonamide architecture provides a handle for radiolabeling or fluorescent derivatization at either sulfonamide group without ablating receptor affinity.

Carbonic Anhydrase Isozyme Selectivity Profiling in Tumor Hypoxia Research

The benzyl(ethyl)sulfamoyl tail is predicted to shift the compound's CA inhibition profile toward the transmembrane tumor-associated isoforms hCA IX and XII, analogous to the selectivity gains observed in 4-sulfamoylphenyl-benzylamine series [1]. This compound is appropriate for use in head-to-head isozyme selectivity panels (hCA I, II, IV, IX, XII) to quantitatively map the contribution of the benzyl(ethyl)sulfamoyl substituent to isoform discrimination. Procurement for CA selectivity studies without such a panel risks misinterpreting the compound's activity profile.

Dual-Target Chemical Biology Experiments Investigating LIMK-CA Crosstalk

The simultaneous presence of a LIMK-binding N-benzyl-N-ethylsulfamoyl motif and a CA-binding primary sulfonamide creates a unique bifunctional tool [1][2]. This compound is suited for experiments testing whether concurrent LIMK and CA inhibition produces synergistic effects on cell migration, invasion, or pH regulation—phenotypes where both target classes are independently implicated. Comparator compounds TH251 (LIMK-only) and N-(4-sulfamoylphenyl)benzamide (CA-only) serve as essential negative controls, and all three must be sourced from the same vendor and purity grade to ensure valid comparison.

Physicochemical Benchmarking and Scaffold-Hopping Library Design

With its calculated molecular weight of 473.56 g/mol, two H-bond donors, and eight H-bond acceptors [1], the compound occupies a distinct property space relative to both the lighter SMP analogue (MW 276.31) and the intermediate TH251 (MW 394.49) [2]. Medicinal chemistry teams seeking to expand lead-like chemical space around the sulfamoylbenzamide scaffold can use this compound as a benchmarking tool to map the impact of molecular weight and polar surface area on solubility, permeability, and metabolic stability, providing a quantitative scaffold-hopping reference point.

Quote Request

Request a Quote for 4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.